molecular formula C10H13BrO B1395994 1-Bromo-4-(3-methoxypropyl)-benzene CAS No. 166960-00-5

1-Bromo-4-(3-methoxypropyl)-benzene

Cat. No.: B1395994
CAS No.: 166960-00-5
M. Wt: 229.11 g/mol
InChI Key: GBJQVGFSICZULQ-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-methoxypropyl)-benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by a benzene ring substituted with a bromine atom at the para position and a 3-methoxy-propyl group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-methoxypropyl)-benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(3-methoxy-propyl)-benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(3-methoxypropyl)-benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The methoxy-propyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 4-(3-methoxy-propyl)-benzene using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: 4-(3-methoxy-propyl)-phenol, 4-(3-methoxy-propyl)-benzonitrile.

    Oxidation: 4-(3-methoxy-propyl)-benzaldehyde, 4-(3-methoxy-propyl)-benzoic acid.

    Reduction: 4-(3-methoxy-propyl)-benzene.

Scientific Research Applications

1-Bromo-4-(3-methoxypropyl)-benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: It may be used in the synthesis of potential drug candidates or as a building block for bioactive molecules.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(3-methoxypropyl)-benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This makes the ring more susceptible to nucleophilic attack. The methoxy-propyl group can also participate in reactions through its oxygen atom, which can act as a nucleophile or an electrophile depending on the reaction conditions.

Comparison with Similar Compounds

  • 1-Bromo-4-(2-methoxy-ethyl)-benzene
  • 1-Bromo-4-(4-methoxy-butyl)-benzene
  • 1-Bromo-4-(3-methoxy-phenyl)-benzene

Comparison: 1-Bromo-4-(3-methoxypropyl)-benzene is unique due to the specific positioning of the methoxy-propyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to 1-Bromo-4-(2-methoxy-ethyl)-benzene, the additional carbon in the propyl chain can lead to different steric and electronic effects, impacting the compound’s behavior in chemical reactions.

Properties

IUPAC Name

1-bromo-4-(3-methoxypropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJQVGFSICZULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(4-Bromo-phenyl)-propan-1-ol (2.60 g, obtained in example 130, step 1) was dissolved in THF (35 mL). The mixture was cooled to 0° C. and sodium hydride (60% in mineral oil, 967 mg) was added in four portions to the cold mixture. Stirring was continued at 0° C. for 1 hour. Then, iodomethane (1.13 mL) was added dropwise over a period of 15 minutes to the reaction mixture. The mixture was warmed to room temperature over a period of 1 hour. The reaction mixture was poured into ice/water and was extracted two times with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered and the solvent was evaporated. The residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate) to give the title compound as a light yellow liquid (2.61 g, 94%). MS (EI): 229.0 [M−].
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
967 mg
Type
reactant
Reaction Step Two
Quantity
1.13 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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